molecular formula C12H13F3O2S B14066779 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14066779
M. Wt: 278.29 g/mol
InChI Key: MTPYNUXQFOGMLP-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone featuring a propan-1-one backbone substituted with an ethoxy group (–OCH₂CH₃) at the 2-position and a trifluoromethylthio (–SCF₃) group at the 3-position of the phenyl ring. The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (trifluoromethylthio) substituents, which may influence its reactivity, physicochemical properties, and biological activity.

The trifluoromethylthio group is known for enhancing lipophilicity and metabolic stability, while the ethoxy group may improve solubility in polar solvents. Synthesis of such compounds likely involves halogenation, nucleophilic substitution, or coupling reactions, as demonstrated for structurally related derivatives .

Properties

Molecular Formula

C12H13F3O2S

Molecular Weight

278.29 g/mol

IUPAC Name

1-[2-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O2S/c1-3-9(16)8-6-5-7-10(11(8)17-4-2)18-12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

MTPYNUXQFOGMLP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one involves several steps. One common method includes the reaction of 2-ethoxy-3-(trifluoromethylthio)benzaldehyde with a suitable reagent to form the desired propanone derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of specific biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity and affecting downstream biological functions .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., –CF₃, –Br) generally reduce yields compared to electron-donating groups due to decreased nucleophilicity of the aromatic ring .
  • The trifluoromethylthio group in the target compound may further hinder reactivity compared to –CF₃ or halogens, as –SCF₃ is bulkier and more electron-withdrawing.

Key Observations :

  • Cytotoxicity is enhanced by sulfur-containing groups (e.g., phenylthio in 4a), which may improve membrane permeability .
  • The trifluoromethylthio group in the target compound could amplify cytotoxic effects compared to –SCF₃-free analogs, as seen in sulfur-rich derivatives .
  • Antimicrobial activity in the AAP series correlates with electron-deficient aromatic systems, suggesting the target compound’s –SCF₃ group may confer similar advantages .

Physical and Chemical Properties

Comparative physicochemical data for selected analogs (Table 3):

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Reference
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one C₁₂H₁₃F₃OS 262.29 Not reported
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one (target) C₁₂H₁₃F₃O₂S 296.31* Estimated 160–180
3-(Dimethyl(phenyl)silyl)-1-(4-methoxyphenyl)propan-1-one (1a) C₁₈H₂₂O₂Si 310.46 Oil (liquid)

Key Observations :

  • Silane-containing derivatives (e.g., 1a) exhibit lower melting points due to reduced crystallinity, whereas the target compound’s rigid aromatic system may result in a solid state .

Electronic and Steric Considerations

  • Electronic Effects : The –SCF₃ group is strongly electron-withdrawing (-I effect), which may deactivate the phenyl ring toward electrophilic substitution. This contrasts with electron-donating ethoxy groups, creating a polarized electronic environment that could stabilize radical intermediates or transition states .
  • Steric Effects : The bulky –SCF₃ and ethoxy groups at adjacent positions (2 and 3) may hinder reactions requiring planar transition states (e.g., Friedel-Crafts acylation).

Biological Activity

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a trifluoromethylthio group. This particular substitution enhances its lipophilicity and potential interactions with biological systems. The compound's molecular formula is C12H13F3OSC_{12}H_{13}F_{3}OS with a molecular weight of approximately 278.29 g/mol.

Chemical Structure and Properties

The compound features a propanone functional group linked to a phenyl ring, which is further substituted with an ethoxy group and a trifluoromethylthio moiety. This structure is significant as it influences the compound's reactivity and biological properties.

PropertyValue
Molecular FormulaC12H13F3OS
Molecular Weight278.29 g/mol
CAS Number1805895-90-2

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Antioxidant Properties : The presence of the trifluoromethylthio group may confer antioxidant capabilities, aiding in the neutralization of free radicals.
  • Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The trifluoromethylthio group enhances the compound's lipophilicity, facilitating its penetration into cell membranes and subsequent interaction with intracellular targets.

Case Studies

  • Antimicrobial Assays : In vitro studies demonstrated that derivatives of this compound showed varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Enzyme Inhibition Studies : A study focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, revealed that certain analogs of this compound displayed competitive inhibition, suggesting potential applications in immunosuppressive therapies.

Comparative Analysis

The unique substitution pattern on the phenyl ring differentiates this compound from structurally similar compounds. This distinction impacts both chemical reactivity and biological properties.

Compound NameMolecular FormulaKey Features
1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-1-oneC12H13F3OSDifferent substitution position affecting activity
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-oneC12H13F3OSEthyl group instead of ethoxy, influencing solubility

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